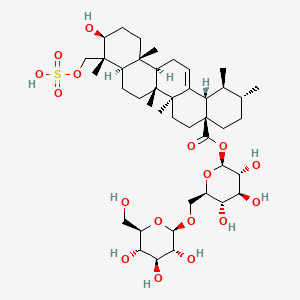
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxymethyl group and an imino group attached to a pentyl chain and a fucitol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imino sugars and carboxymethyl derivatives, such as:
- N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-glucitol
- N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-mannitol
Uniqueness
N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
116265-56-6 |
|---|---|
Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]hexanoate |
InChI |
InChI=1S/C13H25NO5/c1-9-12(17)13(18)10(15)8-14(9)7-5-3-4-6-11(16)19-2/h9-10,12-13,15,17-18H,3-8H2,1-2H3/t9-,10+,12+,13-/m0/s1 |
InChI Key |
KQJNIIPZTFEXMR-YGNMPJRFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1CCCCCC(=O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(CN1CCCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

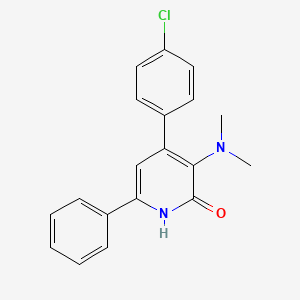
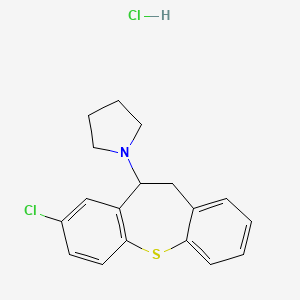
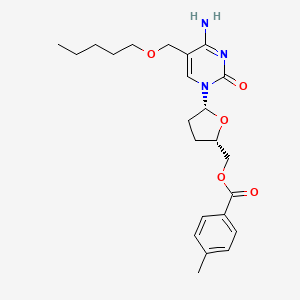
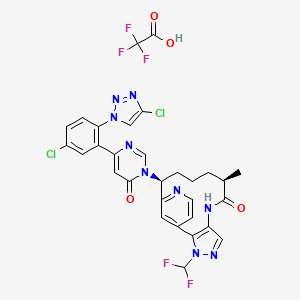
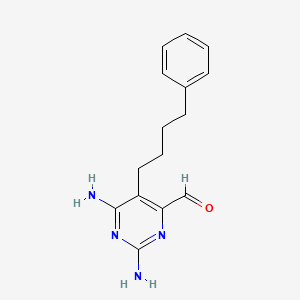
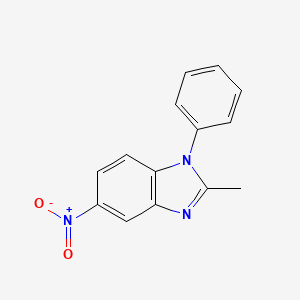

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
